N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-16-4-3-5-18(14-16)21(26)23-15-20(17-6-8-19(22)9-7-17)25-12-10-24(2)11-13-25/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZDRKFUITUAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Intermediate: The initial step might involve the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate.
Piperazine Introduction: The intermediate is then reacted with 1-methylpiperazine under controlled conditions to introduce the piperazine moiety.
Final Coupling: The final step involves coupling the intermediate with 3-methylbenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors such as serotonin or dopamine receptors, leading to modulation of their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Influencing signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Piperazine Moieties
- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Key Differences: Incorporates a phenoxybenzamide core and a hydroxylphenyl-piperazine side chain. Functional Implications: The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to the fluorophenyl group in the target compound.
- 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide Key Differences: Features a chlorobenzamide core and a branched alkyl chain. Its synthesis requires multi-step protocols under stringent conditions, contrasting with the target compound’s simpler route .
Analogues with Fluorinated Aromatic Groups
- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Key Differences: A pyridinecarboxamide pesticide with trifluoromethyl and difluorophenyl groups. The trifluoromethyl group enhances lipophilicity and UV stability, making it suitable for agricultural use, whereas the target compound’s methylpiperazine likely prioritizes CNS or kinase targeting .
- N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide Key Differences: Replaces the fluorophenyl and methylpiperazine groups with dimethylamino and furan moieties.
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl and methylpiperazine groups likely confer moderate logP values (~2.5–3.5), balancing membrane permeability and aqueous solubility. Analogues with trifluoromethyl or chloro substituents (e.g., Diflufenican) exhibit higher logP (>4), favoring environmental persistence over drug-likeness .
- Target Selectivity : Piperazine-containing analogues often target serotonin or dopamine receptors. The absence of hydroxyl groups in the target compound may reduce off-target interactions compared to ’s hydroxylated derivative .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzamide, and how can yields be optimized?
- Methodology : The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of 4-fluorophenyl intermediates with 4-methylpiperazine to form the ethyl-piperazine backbone .
- Step 2 : Amidation with 3-methylbenzoyl chloride under anhydrous conditions (e.g., using DCC/HOBt coupling agents) .
Q. Which structural features of this compound contribute to its biological activity?
- Key Features :
- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability .
- 4-Methylpiperazine moiety : Facilitates hydrogen bonding with target receptors (e.g., dopamine or serotonin receptors) .
- 3-Methylbenzamide : Stabilizes interactions with hydrophobic binding pockets in enzymes .
- Experimental Validation : X-ray crystallography or NMR can confirm spatial orientation of functional groups .
Q. What preliminary biological activities have been reported for this compound?
- In Vitro Studies :
- Moderate inhibition of monoamine oxidase (MAO-B) (IC₅₀ ~15 µM) .
- Antagonism of dopamine D2-like receptors (Ki ~120 nM) in radioligand binding assays .
Advanced Research Questions
Q. How do substituent variations on the benzamide or piperazine ring affect structure-activity relationships (SAR)?
- Substituent Impact :
Q. What experimental strategies resolve contradictions in reported receptor selectivity profiles?
- Case Study : Conflicting data on dopamine D2 vs. D4 receptor binding (e.g., Ki discrepancies in different assay conditions).
- Resolution :
- Assay Standardization : Use homogeneous time-resolved fluorescence (HTRF) assays to minimize interference from membrane-bound proteins .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify binding pocket variations (e.g., D2 vs. D4 receptor conformers) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Approaches :
- ADMET Prediction : Tools like SwissADME assess logP, CYP450 metabolism, and blood-brain barrier penetration .
- Docking Studies : AutoDock Vina identifies optimal substituents for target engagement (e.g., piperazine-linked H-bond donors for MAO-B) .
Q. What analytical techniques are critical for characterizing this compound and its metabolites?
- Techniques :
- LC-MS/MS : Quantifies parent compound and metabolites in plasma (LOQ: 1 ng/mL) .
- ¹H/¹³C NMR : Assigns stereochemistry and detects impurities (e.g., residual solvents) .
- X-ray Diffraction : Resolves crystal structure to confirm regiochemistry of the benzamide group .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others indicate cytotoxicity at similar concentrations?
- Potential Factors :
- Cell Line Variability : Primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) may exhibit divergent stress responses .
- Redox State : Pro-oxidant activity in high-glucose media may exacerbate cytotoxicity despite MAO-B inhibition .
- Mitigation : Conduct ROS (reactive oxygen species) assays under standardized culture conditions .
Future Research Directions
Q. What gaps exist in understanding the compound’s mechanism of action, and how can they be addressed?
- Unresolved Issues :
- Role of 4-methylpiperazine in modulating off-target kinase activity.
- Long-term stability in physiological buffers.
- Proposed Studies :
- Kinase Profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler) .
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
